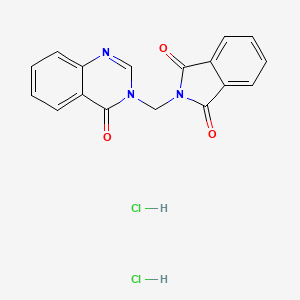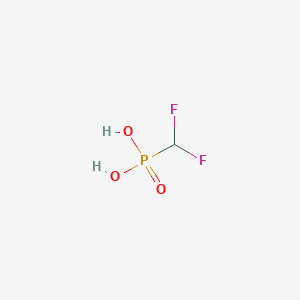
(Difluoromethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic acid typically involves the introduction of the difluoromethyl group into a phosphonic acid framework. One common method is the reaction of difluoromethylphosphonate esters with suitable reagents to yield the desired acid. For example, the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is a widely used approach .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: (Difluoromethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylphosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid moiety.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include difluoromethylphosphonic acid derivatives with modified functional groups, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
(Difluoromethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its use in drug development, particularly as a phosphatase inhibitor.
Industry: It is employed in the production of corrosion inhibitors and other specialty chemicals
Wirkmechanismus
The mechanism of action of (Difluoromethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as a phosphatase inhibitor by mimicking the tetrahedral transition state in peptide hydrolysis, thereby inhibiting the enzyme’s activity. This interaction is facilitated by the compound’s ability to form strong hydrogen bonds and electrostatic interactions with the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
(Trifluoromethyl)phosphonic acid: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
(Difluoromethylene)bis(phosphonic acid): Features two phosphonic acid groups attached to a difluoromethylene moiety.
Uniqueness: (Difluoromethyl)phosphonic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
74963-39-6 |
|---|---|
Molekularformel |
CH3F2O3P |
Molekulargewicht |
132.003 g/mol |
IUPAC-Name |
difluoromethylphosphonic acid |
InChI |
InChI=1S/CH3F2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) |
InChI-Schlüssel |
NCEMUOYFYLEORV-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
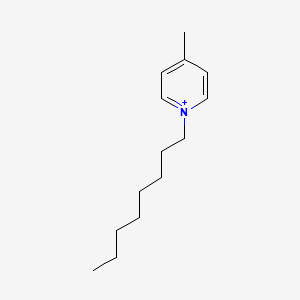
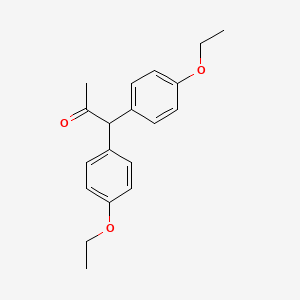

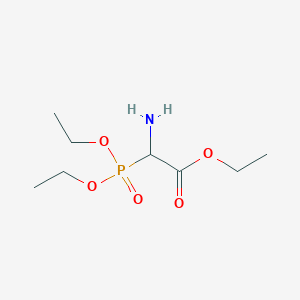
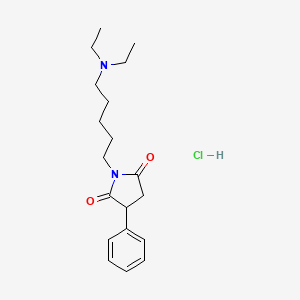
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
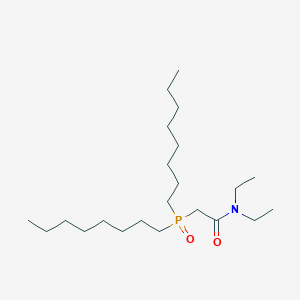
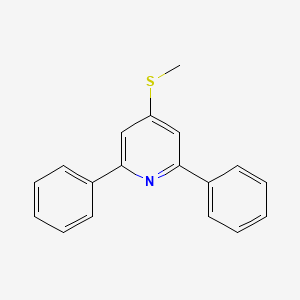
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
